1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester
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Overview
Description
1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, forming a bicyclic structure. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester typically involves cyclization reactions. One common method includes the cyclization of N-substituted pyrroles with appropriate carboxylic acid derivatives under acidic or basic conditions . Another approach involves the use of cycloaddition reactions, where the pyrrole and pyridine rings are formed simultaneously .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory, antitumor, and kinase inhibitory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine derivatives: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and are known for their diverse biological activities.
Uniqueness
1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester is unique due to its specific substitution pattern and the presence of both tert-butyl and ethyl ester groups. These structural features can influence its reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-O-tert-butyl 2-O-ethyl 1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-13(18)11-8-10-6-7-17(9-12(10)16-11)14(19)21-15(2,3)4/h8,16H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOAHJHWRSLTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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